molecular formula C11H6F3N3 B3276960 Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- CAS No. 651326-28-2

Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

Cat. No.: B3276960
CAS No.: 651326-28-2
M. Wt: 237.18 g/mol
InChI Key: SJWDZVAZNKJOLO-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- (CAS: 651326-28-2) is a heterocyclic compound featuring a benzonitrile core linked to a 2-trifluoromethyl-substituted imidazole ring. This structural combination is significant in medicinal chemistry, particularly in designing enzyme inhibitors or receptor ligands due to its electronic and steric effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(trifluoromethyl)imidazol-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)10-16-5-6-17(10)9-3-1-8(7-15)2-4-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWDZVAZNKJOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=CN=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720064
Record name 4-[2-(Trifluoromethyl)-1H-imidazol-1-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651326-28-2
Record name 4-[2-(Trifluoromethyl)-1H-imidazol-1-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- typically involves the reaction of 4-cyanobenzonitrile with 2-(trifluoromethyl)-1H-imidazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Carboxylic acids or amides.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Benzonitrile derivatives are explored for their potential as pharmaceuticals. The presence of the trifluoromethyl group improves metabolic stability and bioavailability, making these compounds suitable candidates for drug development. Research indicates that similar structures exhibit antimicrobial and anticancer properties, suggesting that this compound may also possess therapeutic activities .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, allowing for the creation of more complex organic molecules. Its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals has been well-documented .

Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-, has been investigated for its interactions with biological targets such as enzymes and receptors. Techniques like molecular docking and in vitro assays are employed to assess its binding affinity and mechanism of action. The imidazole ring can facilitate hydrogen bonding, enhancing the compound's interaction with biological systems .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of benzonitrile derivatives found that compounds with similar structures exhibited significant activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Drug Development

Research focusing on the synthesis of novel drug candidates highlighted the role of benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- as an intermediate in creating compounds with enhanced efficacy against specific cancer cell lines. The trifluoromethyl group was noted to improve the pharmacokinetic profile of these candidates .

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Imidazole Ring

Trifluoromethyl vs. Chloro or Methyl Groups
  • Chloro-Substituted Analogues (): Compounds like N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline replace -CF₃ with -Cl, which offers moderate electron-withdrawal but lacks the lipophilic character of -CF₃. Chloro groups may enhance halogen bonding in target interactions .
  • Methyl-Substituted Derivatives (): 1-(2-Methylbenzyl)-2-p-tolyloxymethyl benzimidazole uses methyl groups for steric shielding, favoring hydrophobic interactions but with weaker electronic effects than -CF₃ .
Trifluoromethyl vs. Tetrazole or Sulfinyl Groups
  • 1H-Benzimidazole, 2-propoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl] (): The tetrazole ring introduces acidity (pKa ~4.9), enabling ionic interactions absent in the target compound. This is critical for angiotensin II receptor antagonists but may reduce blood-brain barrier penetration .
  • Sulfinyl-Containing Derivatives (): The sulfinyl group (-SO-) in 2-[[(4-methoxy-2-pyridinyl)methyl]sulfinyl]-1-methyl-6-(trifluoromethyl)-1H-benzimidazole enhances hydrogen-bonding capacity, improving solubility but complicating synthesis .

Benzonitrile Positioning and Linker Modifications

  • 3-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile (): Here, the benzonitrile is attached via a methylene linker, reducing conjugation with the imidazole ring.
  • 4-(1H-1,3-Benzodiazol-1-yl)benzonitrile (): Replacing imidazole with benzodiazole introduces a second nitrogen, increasing basicity and altering π-π stacking interactions .

Electronic and Physicochemical Properties

  • Lipophilicity : The -CF₃ group in the target compound increases logP compared to chloro or methyl analogs, enhancing membrane permeability but risking off-target binding .
  • Solubility: The nitrile group improves aqueous solubility relative to non-polar substituents like isopropyl () but less than sulfinyl or tetrazole-containing derivatives ().
  • Stability : -CF₃ resists metabolic oxidation better than -CH₃ or -Cl, as seen in Example 74 of EP 1 926 722 B1, where -CF₃ improves pharmacokinetics in benzimidazole-based inhibitors .

Biological Activity

Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- (CAS No. 651326-28-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H6F3N3
  • Molecular Weight : 237.181 g/mol
  • CAS Number : 651326-28-2

Synthesis

The synthesis of benzonitrile derivatives often involves the introduction of the trifluoromethyl group, which enhances the compound's biological activity. Various synthetic methods have been reported, highlighting the importance of structural modifications in optimizing pharmacological properties.

Biological Activity

Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- exhibits a range of biological activities, particularly in the areas of antiprotozoal and anticancer effects.

Antiprotozoal Activity

Recent studies have demonstrated that compounds with similar structures exhibit potent antiprotozoal activity against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. For instance:

CompoundIC50 (µM)Pathogen
Compound A0.740E. histolytica
Compound B<0.050G. intestinalis
Compound C<0.070T. vaginalis

These findings suggest that the presence of a trifluoromethyl group significantly enhances the efficacy against these protozoa compared to other derivatives lacking this modification .

Anticancer Activity

The trifluoromethyl group has also been associated with enhanced anticancer properties. For example, compounds containing this moiety have shown synergistic effects when used in combination therapies for various cancers. The mechanisms of action often involve modulation of key signaling pathways associated with cell proliferation and apoptosis.

Case Studies

  • Study on Anticancer Properties : A study focusing on a related compound demonstrated that it could inhibit tumor growth in vitro and in vivo by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antiprotozoal Efficacy : Another investigation revealed that derivatives with a similar imidazole structure were significantly more effective against E. histolytica than traditional treatments, indicating potential for developing new therapeutic agents .

Q & A

Basic: What synthetic methodologies are reported for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-, and how is structural confirmation achieved?

Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting fluorine in 4-fluoro-2-(trifluoromethyl)benzonitrile with imidazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound . Structural confirmation relies on 1H/13C NMR to identify aromatic protons (δ 7.5–8.5 ppm) and the trifluoromethyl group (distinctive 19F NMR signals at ~-60 ppm). Melting point analysis and high-resolution mass spectrometry (HRMS) further validate purity and molecular weight .

Advanced: How do computational docking studies predict the binding affinity of this compound to EGFR kinase, and what structural features enhance inhibitory activity?

Answer:
Molecular docking (e.g., AutoDock Vina) evaluates binding energies and interactions with EGFR's ATP-binding pocket. The trifluoromethyl group enhances hydrophobic interactions, while the imidazole ring forms hydrogen bonds with catalytic residues (e.g., Met793). Compounds with lower predicted IC50 values (e.g., 4.33 µM) correlate with stronger binding energies (-7.32 kcal/mol) . Modifications like electron-withdrawing substituents on the phenyl ring improve activity by stabilizing π-π stacking with Phe723 .

Basic: What spectroscopic techniques are critical for characterizing the trifluoromethyl group and imidazole ring in this compound?

Answer:

  • 19F NMR : Directly detects the trifluoromethyl group as a singlet near -60 ppm due to equivalent fluorine atoms.
  • 1H NMR : Aromatic protons adjacent to the nitrile group appear downfield (δ ~8.0 ppm), while imidazole protons resonate at δ 7.2–7.8 ppm.
  • IR Spectroscopy : The nitrile group shows a sharp peak at ~2220 cm⁻¹, and the imidazole ring exhibits N-H stretching at ~3400 cm⁻¹ .

Advanced: How does structural modification of the imidazole or benzonitrile moieties impact selectivity for CYP5122A1 over CYP51 in enzyme inhibition?

Answer:
Replacing the pyridyl ring with imidazole (e.g., in compound 18p ) reduces CYP51 affinity while retaining CYP5122A1 inhibition (IC50 ≤1 µM). The trifluoromethyl group increases steric bulk, favoring interactions with CYP5122A1's hydrophobic subpocket. Introducing polar substituents (e.g., -OH or -NH₂) on the benzonitrile ring further enhances selectivity by disrupting CYP51 binding .

Basic: What strategies address challenges in regioselectivity during imidazole ring functionalization?

Answer:
Regioselectivity is controlled by:

  • Directing Groups : Electron-donating groups (e.g., -OCH₃) on the benzene ring direct electrophilic substitution to the para position.
  • Catalytic Systems : Pd-mediated cross-coupling ensures precise C-N bond formation at the imidazole N1 position .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during nitrile group introduction .

Advanced: How do substituents on the phenyl ring influence the compound’s pharmacokinetic properties, such as metabolic stability?

Answer:

  • Electron-Withdrawing Groups (e.g., -CF₃) : Reduce oxidative metabolism by cytochrome P450 enzymes, enhancing half-life.
  • Hydrophobic Substituents (e.g., -CH₃) : Improve membrane permeability but may increase CYP3A4-mediated degradation.
  • Polar Groups (e.g., -OH) : Enhance solubility but require prodrug strategies to bypass rapid glucuronidation .

Basic: What analytical methods ensure purity and identity of the compound in preclinical studies?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98%).
  • LC-MS : Confirms molecular ion peaks and detects trace impurities (e.g., dehalogenated byproducts).
  • Elemental Analysis : Validates empirical formula accuracy (±0.3% for C, H, N) .

Advanced: How do molecular dynamics simulations explain the compound’s stability in aqueous vs. lipid environments?

Answer:
Simulations (e.g., GROMACS) reveal that the trifluoromethyl group stabilizes the compound in lipid bilayers via hydrophobic interactions, while the nitrile group forms transient hydrogen bonds with water. Enhanced desolvation penalties in polar environments explain reduced solubility, guiding formulation strategies (e.g., nanoemulsions) .

Basic: What precautions are necessary when handling this compound in cell-based assays?

Answer:

  • Solubility : Use DMSO (≤0.1% v/v) to avoid cytotoxicity.
  • Storage : Protect from light at -20°C to prevent imidazole ring oxidation.
  • Cell Lines : Validate activity in relevant models (e.g., HUVECs for vascular studies) using DMEM/RPMI media with 10% FBS .

Advanced: Can this compound serve as a scaffold for dual-target inhibitors, and what design principles apply?

Answer:
Yes. The imidazole-nitrogen can coordinate with metal ions (e.g., Zn²⁺ in metalloenzymes), while the benzonitrile group allows derivatization for secondary targets. For example, adding a sulfonamide moiety enables dual inhibition of kinases and carbonic anhydrases. Balanced lipophilicity (clogP 2–4) and topological polar surface area (TPSA 50–80 Ų) are critical for dual-target efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-
Reactant of Route 2
Reactant of Route 2
Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

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